

# ARL 17477: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

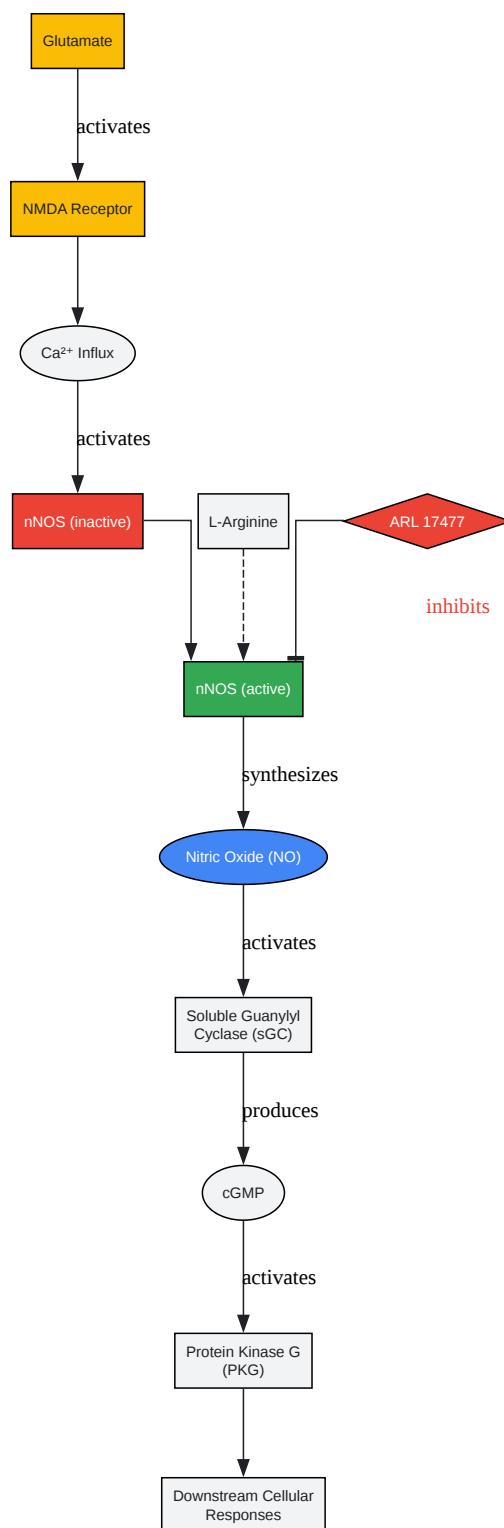
Compound Name: **ARL 17477**

Cat. No.: **B1663704**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **ARL 17477**, a selective inhibitor of neuronal nitric oxide synthase (nNOS). The document covers its chemical properties, mechanism of action, and key experimental findings, presenting data in a structured format for ease of reference.


## Core Compound Data

**ARL 17477**, also referred to as **ARL 17477** dihydrochloride, is a potent and selective inhibitor of the neuronal isoform of nitric oxide synthase. Its chemical and physical properties are summarized in the table below.

| Property                  | Value                                                                                      | Source(s)                                                                       |
|---------------------------|--------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------|
| Molecular Weight          | 442.83 g/mol                                                                               | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Chemical Formula          | C <sub>20</sub> H <sub>20</sub> CIN <sub>3</sub> S·2HCl                                    | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>                     |
| IUPAC Name                | N-[4-[2-[(3-chlorophenyl)methyl]amino]ethyl]phenyl]-2-thiophenecarboxamide dihydrochloride | <a href="#">[2]</a>                                                             |
| CAS Number                | 866914-87-6                                                                                | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>                     |
| Purity                    | ≥98%                                                                                       | <a href="#">[1]</a> <a href="#">[2]</a>                                         |
| Solubility                | Soluble to 50 mM in water and 100 mM in DMSO                                               | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>                     |
| IC <sub>50</sub> for nNOS | 1 μM                                                                                       | <a href="#">[2]</a> <a href="#">[4]</a>                                         |
| IC <sub>50</sub> for eNOS | 17 μM                                                                                      | <a href="#">[2]</a> <a href="#">[4]</a>                                         |

## Mechanism of Action and Signaling Pathway

**ARL 17477** functions as a selective inhibitor of neuronal nitric oxide synthase (nNOS). In the central nervous system, nNOS is activated by an influx of calcium ions (Ca<sup>2+</sup>), often triggered by the activation of NMDA receptors by the neurotransmitter glutamate. This activation leads to the synthesis of nitric oxide (NO) from L-arginine. Nitric oxide then acts as a signaling molecule, diffusing to adjacent cells and activating soluble guanylyl cyclase (sGC), which in turn produces cyclic guanosine monophosphate (cGMP). cGMP then activates Protein Kinase G (PKG), leading to downstream cellular responses. In pathological conditions such as cerebral ischemia, excessive NO production by nNOS can contribute to neuronal damage. **ARL 17477** competitively inhibits nNOS, thereby reducing the production of NO and mitigating its downstream effects.

[Click to download full resolution via product page](#)

Caption: Signaling pathway of nNOS and the inhibitory action of **ARL 17477**.

## Experimental Protocols

The neuroprotective effects of **ARL 17477** have been demonstrated in animal models of cerebral ischemia. The following sections detail the methodologies from key studies.

### In Vivo Model of Transient Focal Cerebral Ischemia in Rats

This protocol is based on the study by Zhang et al. (1996), which investigated the effect of **ARL 17477** on infarct volume after transient middle cerebral artery (MCA) occlusion in rats.

#### 1. Animal Subjects:

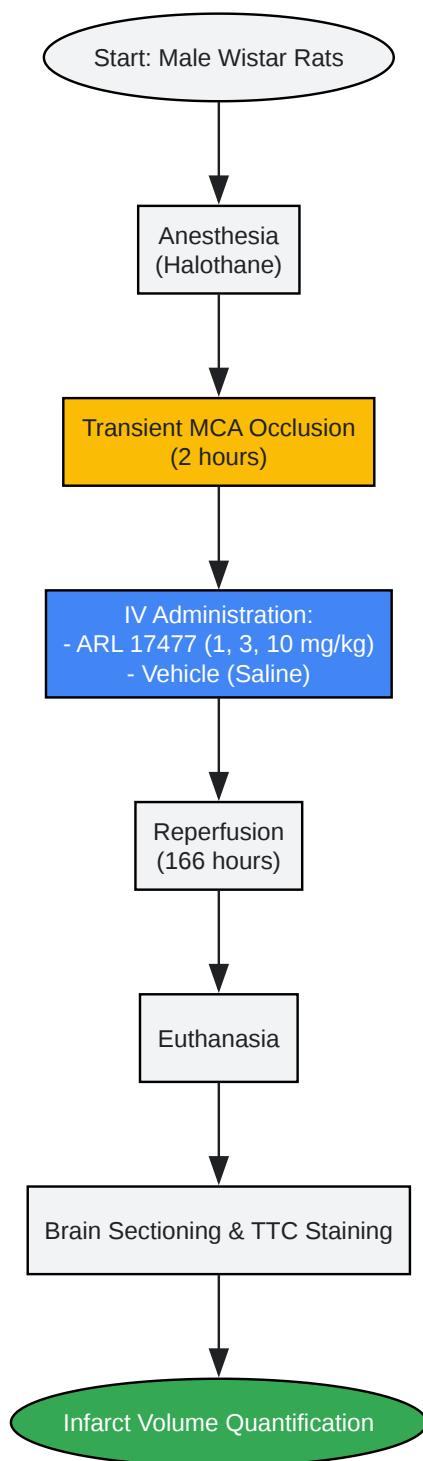
- Male Wistar rats were used in the study.

#### 2. Surgical Procedure for MCA Occlusion:

- Anesthesia was induced and maintained with halothane.
- The right middle cerebral artery was exposed via a subtemporal approach.
- A micro-aneurysm clip was applied to the MCA for a duration of 2 hours.
- After 2 hours, the clip was removed to allow for reperfusion.

#### 3. Drug Administration:

- ARL 17477** was dissolved in saline to prepare the dosing solutions.
- The compound was administered intravenously (i.v.) at doses of 1 mg/kg, 3 mg/kg, and 10 mg/kg.
- A vehicle control group received saline only.


#### 4. Measurement of Infarct Volume:

- After a 166-hour reperfusion period, the animals were euthanized.

- The brains were removed and sectioned coronally.
- Brain slices were stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
- The volume of the ischemic lesion was quantified using a computerized image analysis system.

#### 5. Measurement of NOS Activity and Regional Cerebral Blood Flow (rCBF):

- In a separate cohort of animals, cortical NOS activity was measured.
- Regional cerebral blood flow was monitored using a laser-Doppler flowmeter.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for in vivo cerebral ischemia studies with **ARL 17477**.

## In Vivo Model of Permanent Focal Ischemia in Rats

The study by O'Neill et al. (2000) also investigated the neuroprotective effects of **ARL 17477** in a model of permanent focal ischemia.

### 1. Animal Subjects:

- Male Wistar rats were utilized.

### 2. Surgical Procedure for Permanent MCA Occlusion:

- Anesthesia was induced with halothane.
- The left middle cerebral artery was permanently occluded by electrocautery.

### 3. Drug Administration:

- **ARL 17477** was administered intravenously 30 minutes prior to or 60 minutes after the onset of ischemia at doses of 1 mg/kg or 3 mg/kg.[5]

### 4. Assessment of Infarct Volume:

- Infarct volume was determined at 18 or 48 hours post-ischemia using TTC staining.[5]

## Summary of Key Findings

- **ARL 17477** demonstrates a dose-dependent reduction in infarct volume in a rat model of transient middle cerebral artery occlusion.[6] The most significant reduction of 53% was observed at a dose of 1 mg/kg.[6]
- In a model of permanent focal ischemia, pretreatment with 1 mg/kg of **ARL 17477** was associated with a decreased infarct volume in the striatum at 18 hours of occlusion.[5][7]
- The neuroprotective effects of **ARL 17477** appear to be more pronounced when administered prior to the ischemic event.[5]
- **ARL 17477** has been shown to have synergistic neuroprotective effects when combined with NMDA or AMPA receptor antagonists.[1][2]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Regulation of neuronal nitric oxide synthase and identification of novel nitric oxide signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of neuronal nitric oxide synthase (nNOS) signaling pathway in 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Neuronal nitric oxide synthase: structure, subcellular localization, regulation, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of AR-R 17477, a potent neuronal nitric oxide synthase inhibitor, on infarction volume resulting from permanent focal ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. ARL 17477, a potent and selective neuronal NOS inhibitor decreases infarct volume after transient middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ARL 17477: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1663704#arl-17477-molecular-weight-and-formula>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)